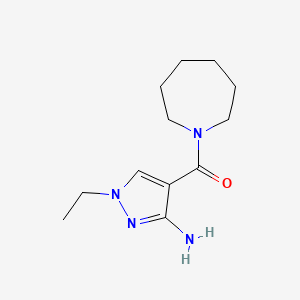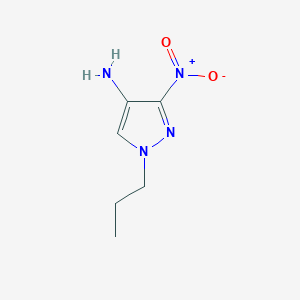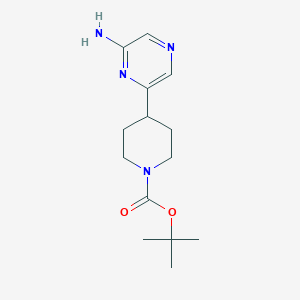
1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group, a dimethylphenoxy group, and a pentenone structure
Synthetic Routes and Reaction Conditions:
-
Route 1:
Starting Materials: 2,6-dimethylphenol, 1-bromo-4-penten-3-one, dimethylamine.
Reaction Conditions: The synthesis begins with the reaction of 2,6-dimethylphenol with 1-bromo-4-penten-3-one in the presence of a base such as potassium carbonate to form 4-(2,6-dimethylphenoxy)pent-1-en-3-one. This intermediate is then reacted with dimethylamine under reflux conditions to yield this compound.
-
Route 2:
Starting Materials: 2,6-dimethylphenol, 4-penten-3-one, dimethylamine, and a suitable catalyst.
Reaction Conditions: The reaction involves the condensation of 2,6-dimethylphenol with 4-penten-3-one in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 4-(2,6-dimethylphenoxy)pent-1-en-3-one. This intermediate is then treated with dimethylamine under mild heating to obtain the final product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps such as distillation and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the enone group can yield the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s enone moiety can participate in Michael addition reactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Dimethylamino)-4-(2,4-dimethylphenoxy)pent-1-en-3-one
- 1-(Dimethylamino)-4-(2,5-dimethylphenoxy)pent-1-en-3-one
- 1-(Dimethylamino)-4-(2,3-dimethylphenoxy)pent-1-en-3-one
Comparison: 1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-(dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)15(11)18-13(3)14(17)9-10-16(4)5/h6-10,13H,1-5H3 |
InChI-Schlüssel |
NCTUISPZBHYEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)

![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)

![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11732973.png)
![4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732981.png)



![1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B11733001.png)

